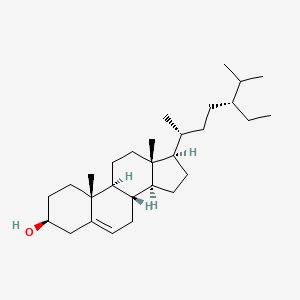

(-)-beta-Sitosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-beta-Sitosterol (CAS 83-46-5) is a primary plant-derived sterol (phytosterol) characterized by a saturated C22-C23 bond and a distinctive ethyl group at the C24 position. In industrial and pharmaceutical procurement, it serves as a critical structural lipid for advanced lipid nanoparticles (LNPs), a membrane-stabilizing agent in liposomes, and a defined precursor for semi-synthetic steroids . Unlike highly variable crude phytosterol extracts, high-purity (-)-beta-sitosterol offers precise control over lipid bilayer dynamics, heavily influencing membrane fluidity, elasticity, and permeability[1]. Its specific stereochemistry and alkyl tail structure make it a high-performance alternative to mammalian cholesterol in next-generation nucleic acid delivery systems, where structural lipid selection directly dictates nanoparticle morphology and intracellular payload release.

Generic substitution of (-)-beta-sitosterol with other sterols or crude mixtures fundamentally compromises formulation performance and reproducibility. Substituting with mammalian cholesterol eliminates the C24 ethyl group, which is structurally required to induce the polyhedral nanoparticle morphology that drives high endosomal escape in LNPs [1]. Conversely, substituting with the closely related plant sterol stigmasterol introduces a C22 double bond that alters acyl chain ordering, resulting in a failure to adequately reduce water permeability in phospholipid bilayers [2]. Furthermore, procuring crude mixed phytosterols—which typically contain fluctuating ratios of sitosterol (40-60%), campesterol (20-30%), and stigmasterol—introduces severe batch-to-batch variability, causing unpredictable multilamellarity and inconsistent drug release profiles in strictly regulated pharmaceutical applications [3].

References

- [1] Nature Communications 2020, 11, 983. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.

- [2] Langmuir 2016, 32, 24. Effect of Sterol Structure on the Physical Properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine Membranes.

- [3] Cosmetic Ingredient Review (CIR). Safety Assessment of Phytosterols as Used in Cosmetics.

Endosomal Escape and mRNA Transfection Enhancement

The incorporation of the C24 ethyl group in (-)-beta-sitosterol fundamentally alters the structural biology of lipid nanoparticles. Compared to standard cholesterol, replacing the sterol fraction with (-)-beta-sitosterol shifts LNP morphology from spherical to highly faceted, polyhedral structures [1]. This morphological change dramatically enhances membrane destabilization and endosomal escape, resulting in up to a 10- to 200-fold increase in mRNA transfection efficiency depending on the cell line [1].

| Evidence Dimension | mRNA transfection efficiency |

| Target Compound Data | Up to 200-fold increase in transfection (polyhedral LNP morphology) |

| Comparator Or Baseline | Cholesterol (spherical LNP morphology, baseline efficiency) |

| Quantified Difference | 10x to 200x higher transfection efficiency |

| Conditions | mRNA-loaded LNPs in macrophage and HeLa cell lines |

Procuring (-)-beta-sitosterol over cholesterol allows formulators to drastically lower the required nucleic acid dose in LNP vaccines and gene therapies.

Phospholipid Bilayer Water Permeability Control

In liposomal formulations, the structural nuances of the sterol tail dictate membrane barrier function. While (-)-beta-sitosterol effectively orders phospholipid acyl chains and strongly reduces water permeability, stigmasterol fails to achieve this due to the trans double bond at C22 [1]. Head-to-head NMR and permeability studies demonstrate that (-)-beta-sitosterol is the most effective phytosterol for reducing aqueous leakage in POPC membranes, whereas stigmasterol has no significant effect on water permeability [1].

| Evidence Dimension | Bilayer water permeability reduction |

| Target Compound Data | Highly effective reduction in permeability (strong acyl chain ordering) |

| Comparator Or Baseline | Stigmasterol (no significant effect on water permeability) |

| Quantified Difference | Complete divergence in barrier function efficacy |

| Conditions | POPC/sterol multilamellar vesicles (MLVs) at 25 °C |

Buyers formulating liposomes for hydrophilic APIs must select (-)-beta-sitosterol over stigmasterol to prevent premature drug leakage and ensure shelf-life stability.

Elimination of Formulation Variability vs. Crude Phytosterols

Commercial crude phytosterols are highly heterogeneous, typically containing only 40-60% beta-sitosterol alongside 20-38% campesterol and stigmasterol [1]. This variability is detrimental in nanomedicine, as different phytosterols induce conflicting internal LNP structures; for example, campesterol and stigmastanol induce multilamellarity, whereas pure beta-sitosterol maintains a uniform core/shell or polyhedral structure[2]. Procuring >98% pure (-)-beta-sitosterol eliminates this structural variance.

| Evidence Dimension | Sterol impurity profile and structural consistency |

| Target Compound Data | >98% purity, consistent polyhedral/core-shell LNP structure |

| Comparator Or Baseline | Crude phytosterols (40-60% purity, unpredictable multilamellarity) |

| Quantified Difference | >38% reduction in structurally disruptive sterol impurities |

| Conditions | Pharmaceutical lipid excipient sourcing and LNP self-assembly |

High-purity (-)-beta-sitosterol is mandatory for regulatory compliance and consistent pharmacokinetic profiles, whereas crude mixtures risk batch failure.

Mitigation of Protumoral LNP Metabolites in Oncology

The metabolic fate of the structural lipid is critical in oncology-focused LNPs. Cholesterol in LNPs can be oxidized into protumoral metabolites, such as 7-ketocholesterol and 5,6-epoxycholesterol, which have been shown to decrease overall survival in tumor models [1]. (-)-beta-sitosterol possesses distinct anti-inflammatory properties and avoids these specific cholesterol-associated protumoral metabolic pathways, making it a safer structural lipid choice for cancer therapeutics [1].

| Evidence Dimension | Generation of protumoral oxysterols |

| Target Compound Data | Avoids 7-ketocholesterol formation; exhibits anti-inflammatory properties |

| Comparator Or Baseline | Cholesterol (generates protumoral 7-ketocholesterol and 5,6-epoxycholesterol) |

| Quantified Difference | Prevention of carrier-induced tumor exacerbation |

| Conditions | LNP carriers evaluated in in vivo tumor models |

For oncology drug delivery, replacing cholesterol with (-)-beta-sitosterol prevents the LNP carrier itself from inadvertently stimulating tumor growth.

Next-Generation mRNA Lipid Nanoparticles (LNPs)

(-)-beta-Sitosterol is a highly efficient structural lipid for advanced mRNA vaccines and gene therapies. By replacing cholesterol, it induces a highly faceted, polyhedral LNP morphology that maximizes endosomal escape, allowing for significant dose-sparing of expensive nucleic acid payloads[1].

Stable Liposomal Drug Delivery Systems

For formulations encapsulating water-soluble active pharmaceutical ingredients (APIs), (-)-beta-sitosterol is selected over stigmasterol to tightly regulate membrane fluidity. Its saturated C22-C23 bond ensures maximum acyl chain ordering, preventing premature aqueous drug leakage and improving shelf-life stability [2].

High-Purity Precursor for Steroid Semi-Synthesis

While stigmasterol is often used in bulk syntheses, pure (-)-beta-sitosterol is procured as a precise starting material for specific steroidal drugs where the C22 double bond of stigmasterol would cause unwanted side reactions during downstream modifications [3].

References

- [1] Nature Communications 2020, 11, 983. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.

- [2] Langmuir 2016, 32, 24. Effect of Sterol Structure on the Physical Properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine Membranes.

- [3] DigitalCommons@UNL 2012. Synthesis of β-Sitosterol and Phytosterol Esters.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 98 of 99 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

68555-08-8

Wikipedia

Terpineol

Use Classification

Dates

2: Bin Sayeed MS, Ameen SS. Beta-Sitosterol: A Promising but Orphan Nutraceutical to Fight Against Cancer. Nutr Cancer. 2015;67(8):1214-20. doi: 10.1080/01635581.2015.1087042. Epub 2015 Oct 16. Review. PubMed PMID: 26473555.

3: Imanaka H, Koide H, Shimizu K, Asai T, Kinouchi Shimizu N, Ishikado A, Makino T, Oku N. Chemoprevention of tumor metastasis by liposomal beta-sitosterol intake. Biol Pharm Bull. 2008 Mar;31(3):400-4. PubMed PMID: 18310900.

4: Yuk JE, Woo JS, Yun CY, Lee JS, Kim JH, Song GY, Yang EJ, Hur IK, Kim IS. Effects of lactose-beta-sitosterol and beta-sitosterol on ovalbumin-induced lung inflammation in actively sensitized mice. Int Immunopharmacol. 2007 Dec 5;7(12):1517-27. Epub 2007 Aug 30. PubMed PMID: 17920528.

5: Park C, Moon DO, Rhu CH, Choi BT, Lee WH, Kim GY, Choi YH. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio. Biol Pharm Bull. 2007 Jul;30(7):1317-23. PubMed PMID: 17603173.

6: Wilt TJ, MacDonald R, Ishani A. beta-sitosterol for the treatment of benign prostatic hyperplasia: a systematic review. BJU Int. 1999 Jun;83(9):976-83. Review. PubMed PMID: 10368239.

7: Berges RR, Windeler J, Trampisch HJ, Senge T. Randomised, placebo-controlled, double-blind clinical trial of beta-sitosterol in patients with benign prostatic hyperplasia. Beta-sitosterol Study Group. Lancet. 1995 Jun 17;345(8964):1529-32. PubMed PMID: 7540705.

Explore Compound Types